![molecular formula C21H18N2O3 B4853698 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide](/img/structure/B4853698.png)
3-(benzoylamino)-N-(3-methoxyphenyl)benzamide
Overview
Description
3-(benzoylamino)-N-(3-methoxyphenyl)benzamide, also known as 3BDO, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a benzamide derivative that has been synthesized through a specific method and has been found to exhibit significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(3-methoxyphenyl)benzamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspases. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been found to protect neurons from oxidative stress through the activation of specific signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide in lab experiments is that it is a novel compound that has not been extensively studied, which provides an opportunity for new discoveries. Additionally, it has been found to exhibit significant potential in various scientific research applications. However, one limitation of using 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many future directions for the study of 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide. One direction is to further investigate its potential as an anti-cancer agent and to explore its effects on different types of cancer. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory and neuroprotective agent. Furthermore, the mechanism of action of 3-(benzoylamino)-N-(3-methoxyphenyl)benzamide could be further explored to gain a better understanding of its effects.
Scientific Research Applications
3-(benzoylamino)-N-(3-methoxyphenyl)benzamide has been found to exhibit significant potential in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
properties
IUPAC Name |
3-benzamido-N-(3-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-12-6-11-18(14-19)23-21(25)16-9-5-10-17(13-16)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQMACZBQJBLQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(3-methoxyphenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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